3-Chloro-4-nitrothiophenol
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Overview
Description
3-Chloro-4-nitrothiophenol is an organic compound with the molecular formula C6H4ClNO2S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrothiophenol can be achieved through several methods. One common method involves the reaction of 3-chloro-4-nitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the reduction of 3-chloro-4-nitrobenzenesulfonyl chloride using triphenylphosphine in toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrothiophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used.
Major Products Formed
Reduction: 3-Chloro-4-aminobenzenethiol
Substitution: Various substituted benzenethiols depending on the nucleophile used
Oxidation: Disulfides or sulfonic acids
Scientific Research Applications
3-Chloro-4-nitrothiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrothiophenol involves its interaction with molecular targets such as the serotonin transporter. The compound binds to the transporter, inhibiting the reuptake of serotonin from the synapse, which can be studied using radiolabeled versions of the compound . Additionally, its thiol group can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenethiol: Similar structure but with the positions of the chlorine and nitro groups reversed.
2,4-Dinitrobenzenethiol: Contains two nitro groups at the second and fourth positions.
4-Nitrobenzenethiol: Lacks the chlorine substituent.
Uniqueness
3-Chloro-4-nitrothiophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and binding properties. This unique structure allows it to be used as a radiotracer and in various substitution reactions that other similar compounds may not undergo as efficiently .
Properties
Molecular Formula |
C6H4ClNO2S |
---|---|
Molecular Weight |
189.62 g/mol |
IUPAC Name |
3-chloro-4-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |
InChI Key |
VOWWXGSJYWKYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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